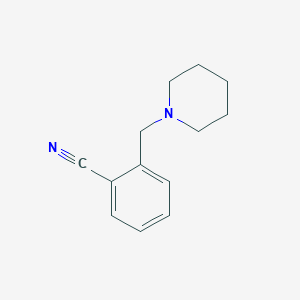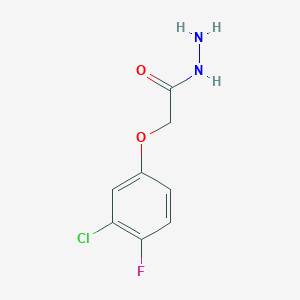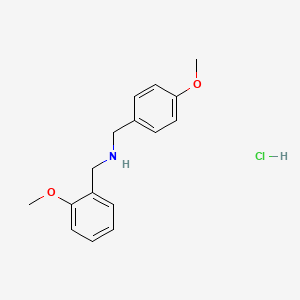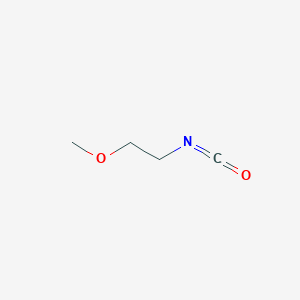
2-(Piperidin-1-ylmethyl)benzonitrile
Übersicht
Beschreibung
The compound "2-(Piperidin-1-ylmethyl)benzonitrile" is a chemical structure that is part of a broader class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its nitrogen atom that can readily engage in hydrogen bonding and its ability to adopt various conformations that can fit into different biological targets. The benzonitrile moiety attached to the piperidine ring suggests potential for interactions with biological targets through pi-stacking and dipole interactions.
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest in medicinal chemistry due to their potential therapeutic applications. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) was achieved by incorporating an indanone moiety into the piperidine structure, which resulted in a potent anti-acetylcholinesterase inhibitor . Similarly, the synthesis of 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile involved the addition of a 4-piperidinylmethoxy group to a pyridine ring, which was then complexed with LSD1 to study its binding mode . These examples demonstrate the versatility of piperidine derivatives in drug design and the importance of synthetic strategies to create novel compounds with desired biological activities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the crystal structure of LSD1 in complex with a piperidine-containing inhibitor revealed that the piperidine ring can adopt different conformations to interact with critical residues in the catalytic center of the enzyme . The chair conformation of the piperidine ring is a common feature in these compounds, providing a stable scaffold for further functionalization . The molecular structure, including the conformation of the piperidine ring and the orientation of substituents, is crucial for the binding affinity and specificity of these molecules towards their biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, the introduction of different substituents on the piperidine nitrogen or the benzamide moiety can dramatically enhance anti-acetylcholinesterase activity . The reactivity of the piperidine nitrogen is also a key factor in the biological activity of these compounds, as seen in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives . The ability to undergo chemical transformations allows for the optimization of piperidine derivatives as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine provided insights into the compound's solid-state properties, which are important for its formulation and storage . The spectroscopic characterization of 1-Benzyl-4-(N-Boc-amino)piperidine using techniques like FT-IR, FT-Raman, and NMR provided detailed information on the vibrational and electronic properties of the molecule, which are relevant for its identification and quality control .
Wissenschaftliche Forschungsanwendungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
The pharmaceutical applications of synthetic and natural piperidines have been covered in recent scientific literature . These applications include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
For example, piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published. These applications include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
For example, piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published. These applications include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(piperidin-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZPFLQOUIXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567870 | |
| Record name | 2-[(Piperidin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-ylmethyl)benzonitrile | |
CAS RN |
135277-08-6 | |
| Record name | 2-(1-Piperidinylmethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135277-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Piperidin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)





![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)





![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)